molecular formula C7H12N4O B15242794 3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide

3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide

Cat. No.: B15242794
M. Wt: 168.20 g/mol
InChI Key: MPAIGPXTGNZARP-UHFFFAOYSA-N
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Description

3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by an amino group.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety, which can be achieved through the reaction of the pyrazole derivative with an appropriate acylating agent, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, sulfonates, and other leaving groups can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-methyl-1H-pyrazole: This compound is similar in structure but lacks the propanamide moiety.

    3-amino-1-methyl-1H-pyrazole: Another similar compound with a different substitution pattern on the pyrazole ring.

Uniqueness

3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide is unique due to the presence of both the amino group and the propanamide moiety, which confer specific chemical and biological properties. This combination of functional groups allows for unique interactions with biological targets and provides versatility in synthetic applications.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide

InChI

InChI=1S/C7H12N4O/c1-5(2-8)7(12)11-6-3-9-10-4-6/h3-5H,2,8H2,1H3,(H,9,10)(H,11,12)

InChI Key

MPAIGPXTGNZARP-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(=O)NC1=CNN=C1

Origin of Product

United States

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